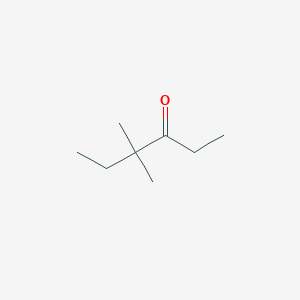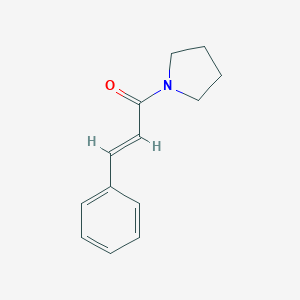![molecular formula C16H22N2O5 B100036 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid CAS No. 18921-54-5](/img/structure/B100036.png)
2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid is a complex organic compound that features a benzyloxycarbonyl-protected amino group. This compound is notable for its applications in peptide synthesis and as an intermediate in the production of various pharmaceuticals. Its structure includes a carboxylic acid group, an amide linkage, and a benzyloxycarbonyl-protected amino group, making it a versatile building block in organic chemistry .
准备方法
The synthesis of 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The benzyloxycarbonyl group is removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Industrial production methods may involve automated peptide synthesizers that streamline these steps, ensuring high purity and yield .
化学反应分析
2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce amide groups to amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), as well as catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH). Major products formed from these reactions include modified peptides and amino acids .
科学研究应用
2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins. Its protected amino group allows for selective reactions, making it valuable in organic synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding. It serves as a model compound for understanding peptide behavior in biological systems.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those involving peptide-based drugs. Its stability and reactivity make it suitable for drug development.
作用机制
The mechanism of action of 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective synthesis of peptides and proteins. Upon deprotection, the free amino group can participate in various biochemical reactions, including enzyme catalysis and protein-protein interactions. The compound’s molecular targets include enzymes involved in peptide bond formation and hydrolysis, as well as receptors and transporters in biological systems .
相似化合物的比较
Similar compounds to 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid include:
2-(2-{[(Benzyloxy)carbonyl]amino}acetamido)acetic acid: This compound also features a benzyloxycarbonyl-protected amino group but has a different backbone structure, making it suitable for different synthetic applications.
N-Benzyloxycarbonyl-L-phenylalanine: This compound is another protected amino acid used in peptide synthesis.
N-Benzyloxycarbonyl-L-lysine: Similar in structure but with a longer side chain, this compound is used in the synthesis of longer peptides and proteins.
The uniqueness of this compound lies in its specific structure, which provides a balance between stability and reactivity, making it highly versatile for various synthetic and research applications .
属性
CAS 编号 |
18921-54-5 |
|---|---|
分子式 |
C16H22N2O5 |
分子量 |
322.36 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H22N2O5/c1-3-7-13(15(20)21)18-14(19)11(2)17-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1 |
InChI 键 |
LDWKLEOJLPWEIE-AAEUAGOBSA-N |
SMILES |
CCCC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
手性 SMILES |
CCC[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CCCC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Key on ui other cas no. |
18921-54-5 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)








![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B99973.png)

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
